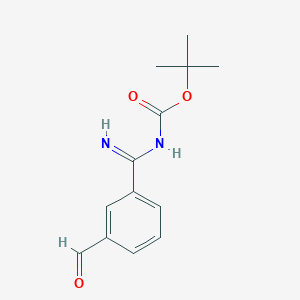
(R)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a fluorinated derivative of tetrahydroquinoxaline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoxaline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: The major product is often a quinoxaline derivative with additional oxygen-containing functional groups.
Reduction: The major product is typically a fully reduced tetrahydroquinoxaline.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the fluorine atom.
科学的研究の応用
Chemistry: In chemistry, ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand the role of fluorinated compounds in biological systems.
Medicine: In medicinal chemistry, ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is investigated for its potential therapeutic properties. Its fluorinated structure may enhance its binding affinity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with various biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
8-Fluoroquinoxaline: A non-methylated analog with similar fluorination.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: A non-fluorinated analog with similar structural features.
Uniqueness: ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological interactions. The combination of these substituents makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11FN2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3 |
InChIキー |
USAJCDDEXDAFJC-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=C(N1)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


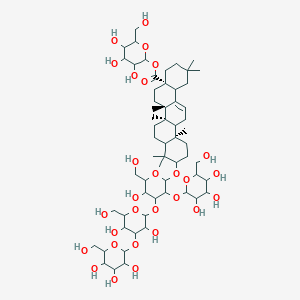
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)
![2,8-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B14782417.png)

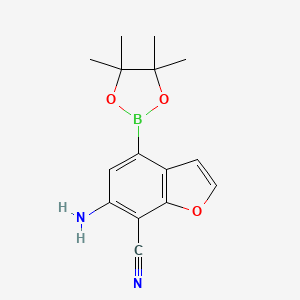
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
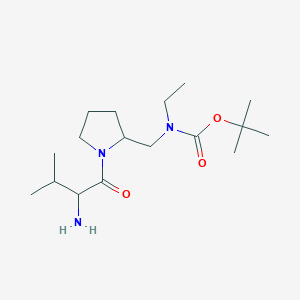

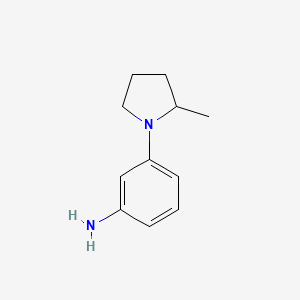
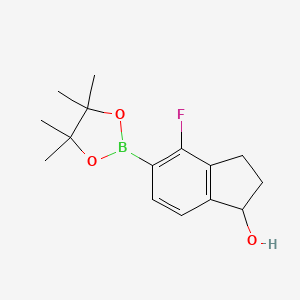
![6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine](/img/structure/B14782458.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)
